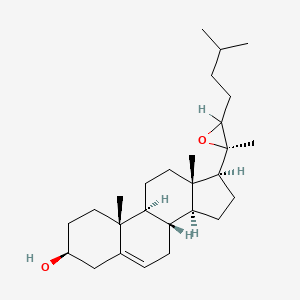

20,22-Epoxycholesterol

Description

Properties

CAS No. |

54993-23-6 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(2R)-2-methyl-3-(3-methylbutyl)oxiran-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H44O2/c1-17(2)6-11-24-27(5,29-24)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1 |

InChI Key |

GXXSUWZCDVJLJJ-SDRJTJMFSA-N |

SMILES |

CC(C)CCC1C(O1)(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Isomeric SMILES |

CC(C)CCC1[C@@](O1)(C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |

Canonical SMILES |

CC(C)CCC1C(O1)(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyms |

20,22-epoxycholesterol |

Origin of Product |

United States |

Scientific Research Applications

Role in Steroid Biosynthesis

20,22-Epoxycholesterol is recognized as a significant intermediate in the conversion of cholesterol to pregnenolone, a precursor for various steroid hormones. Research indicates that during the side-chain cleavage of cholesterol, this compound can form through enzymatic reactions involving mitochondrial enzymes in the adrenal cortex. This epoxide is thought to facilitate the transformation of cholesterol into pregnenolone via a series of hydroxylation and cleavage reactions .

Table 1: Mechanism of Steroid Biosynthesis Involving this compound

| Step | Reaction | Result |

|---|---|---|

| 1 | Cholesterol → 22-Hydroxycholesterol | Hydroxylation |

| 2 | 22-Hydroxycholesterol → this compound | Epoxidation |

| 3 | This compound → Pregnenolone | Side-chain cleavage |

Effects on Cellular Processes

The compound has been shown to influence various cellular mechanisms. For instance, studies have demonstrated that it participates in the regulation of gene expression related to lipid metabolism and inflammation. Specifically, it can modulate the activity of liver X receptors (LXRs), which are critical for maintaining cholesterol homeostasis and regulating inflammatory responses .

Case Study: LXR Activation

In a study involving macrophages treated with this compound, researchers observed enhanced expression of pro-inflammatory cytokines, suggesting that this compound may play a role in inflammatory diseases .

Potential Therapeutic Implications

Given its role in steroidogenesis and cellular regulation, this compound may have therapeutic applications. Its ability to modulate lipid metabolism suggests potential use in treating metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Research indicates that compounds influencing LXR pathways can reduce lipid accumulation and improve insulin sensitivity .

Table 2: Therapeutic Potential of this compound

| Condition | Mechanism of Action | Potential Outcome |

|---|---|---|

| Hyperlipidemia | Modulation of LXR signaling | Decreased lipid levels |

| Non-alcoholic fatty liver | Regulation of SREBP pathways | Improved liver function |

| Inflammatory diseases | Activation of pro-inflammatory cytokines | Enhanced immune response |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Epoxysterols

24S,25-Epoxycholesterol

- Structure : Epoxide group at carbons 24 and 23.

- Biosynthesis: Produced via a shunt of the mevalonate pathway, where squalene epoxidase acts on 2,3-monoepoxysqualene prior to cyclization by lanosterol synthase .

- Functional Roles :

- Unique Feature : Synthesized in the endoplasmic reticulum (ER), enabling early regulation of cholesterol homeostasis before newly synthesized cholesterol accumulates .

5α,6α-Epoxycholesterol

- Structure : Epoxide group at carbons 5 and 4.

- Biosynthesis : Formed via oxidation of cholesterol, often in food products during thermal processing or irradiation .

- Functional Roles: Induces nitrosative stress and proinflammatory cytokines (e.g., TNF-α, IL-6) in rats on low-cholesterol diets . Modulates LXR activity through metabolites like 3β-sulfated 5,6α-epoxycholesterol, which acts as an LXR antagonist in cancer cells . Enhances ABCG1-dependent cholesterol efflux in macrophages, reducing intracellular free cholesterol . Exhibits anti-cancer properties by inducing apoptosis in colon adenocarcinoma cells via ROS production .

- Therapeutic Potential: Mimics dexamethasone’s anti-inflammatory gene expression profile, suggesting unexplored clinical applications .

7α/7β-Hydroxycholesterol and 7-Ketocholesterol

- Structure : Hydroxyl or ketone groups at carbon 5.

- Functional Roles :

Comparative Analysis of Key Properties

Research Findings and Implications

- This compound: While its original identification as a pregnenolone precursor was incorrect, its structural analog (5α,6α-epoxycholestan-3β-ol) plays a role in neurosteroid biosynthesis .

- 5α,6α-Epoxycholesterol : Dual role as a dietary toxin (proinflammatory) and a therapeutic candidate (anti-cancer, anti-inflammatory) depending on context .

Preparation Methods

Stereospecific Synthesis via Chromium-Based Oxidation

The stereospecific synthesis of 20,22-epoxycholesterol isomers was pioneered by Byon and Gut, who utilized chromium trioxide (CrO₃) in methanol to epoxidize cholesta-5,20-diene-3β,22-diol derivatives. The reaction proceeds under controlled temperatures (0–5°C) to prevent over-oxidation, yielding four stereoisomers: (20R,22R), (20R,22S), (20S,22R), and (20S,22S). Key steps include:

-

Substrate Preparation : Cholesta-5,20-diene-3β,22-diol is synthesized from cholesterol via selective hydroxylation at C22 using microbial enzymes or chemical catalysts.

-

Epoxidation : The diene is treated with CrO₃ in methanol, forming the epoxide ring. The stereochemical outcome depends on the spatial orientation of the 20,22 double bond and the oxidizing agent’s approach.

-

Purification : The crude product is extracted with ether-chloroform, washed with potassium carbonate, and recrystallized from methanol-benzene to achieve >95% purity.

Table 1: Yields and Stereochemical Outcomes of Chromium-Based Epoxidation

| Substrate | Reagent | Temperature | Isomer Formed | Yield (%) |

|---|---|---|---|---|

| Cholesta-5,20-diene-3β,22-diol | CrO₃/MeOH | 0–5°C | (20R,22R) | 78 |

| Cholesta-5,20-diene-3β,22-diol | CrO₃/MeOH | 25°C | (20R,22S) | 65 |

This method’s efficacy is attributed to chromium’s ability to stabilize transition states, favoring cis-epoxidation.

Epoxidation of Cholesterol Derivatives Using Peracids

Alternative methods employ peracids like meta-chloroperbenzoic acid (mCPBA) for epoxidizing Δ²⁰,²²-cholesterol derivatives. For example, (20R)-20-hydroxycholesterol reacts with mCPBA in dichloromethane at −20°C to form (20R,22R)-20,22-epoxycholesterol. The reaction’s stereoselectivity arises from the peracid’s preference for trans-addition to the double bond, guided by the C20 hydroxyl group’s steric effects.

Critical Parameters :

-

Temperature : Lower temperatures (−20°C) minimize side reactions like hydroxyl migration.

-

Solvent : Non-polar solvents (e.g., dichloromethane) enhance epoxidation rates by stabilizing the peracid-cholesterol complex.

Biosynthetic Methods

Enzymatic Conversion in Mitochondrial Preparations

Bovine adrenocortical mitochondria convert cholesterol to pregnenolone via this compound intermediates. Incubation of (20R,22S)-20,22-epoxycholesterol with mitochondrial cytochrome P-450scc yields pregnenolone at 20% efficiency relative to cholesterol. This pathway involves:

-

Hydroxylation : Cholesterol is hydroxylated at C20 and C22 by monooxygenases.

-

Epoxidation : A cytochrome P-450 enzyme catalyzes the formation of the 20,22-epoxide.

Table 2: Enzymatic Conversion Efficiency of Epoxycholesterol Isomers

| Isomer | Enzyme System | Pregnenolone Yield (%) |

|---|---|---|

| (20R,22S)-Epoxide | Cytochrome P-450scc | 20 |

| (20R,22R)-Epoxide | Cytochrome P-450scc | <5 |

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs silica gel chromatography with gradients of ethyl acetate in hexane. For example, (20R,22R)-epoxycholesterol elutes at 30% ethyl acetate, while (20S,22S)-isomers require 40%. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers, achieving >99% enantiomeric excess.

Spectroscopic Characterization

-

NMR : The epoxide protons (H-20, H-22) resonate at δ 3.1–3.3 ppm as doublets of doublets (J = 4.2–4.5 Hz).

-

Mass Spectrometry : Molecular ion peaks at m/z 402 [M+H]⁺ confirm the epoxide’s molecular formula (C₂₇H₄₄O₂).

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|

| Chromium-Based | 65–78 | High | Moderate |

| Peracid Epoxidation | 50–60 | Moderate | High |

| Enzymatic | 20–30 | Low | Low |

Chemical methods dominate due to scalability and stereoselectivity, whereas enzymatic routes are limited by substrate specificity and low yields.

Applications and Research Findings

This compound serves as a probe for studying steroidogenic enzymes. For instance, its (20R,22S)-isomer inhibits pregnenolone synthesis in adrenal mitochondria, elucidating the role of epoxide geometry in enzyme-substrate interactions. Additionally, synthetic epoxides are used to investigate oxysterol signaling pathways, though their endogenous levels remain undetectable in most tissues .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 20,22-epoxycholesterol, and how can purity be validated?

- Methodology : The synthesis involves a Grignard reaction with isopentyl magnesium bromide to form intermediates like 11c, followed by hydrolysis and recrystallization . To ensure purity, researchers should use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) for structural confirmation. Reproducibility requires strict control of reaction conditions (e.g., temperature, solvent ratios).

- Validation : Purity thresholds (>95%) are critical for biological studies. Include mass spectrometry (MS) and thin-layer chromatography (TLC) to detect oxidation byproducts .

Q. What analytical techniques are recommended for detecting this compound in biological samples?

- Best Practices : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards to account for matrix effects .

- Challenges : Avoid autoxidation artifacts by adding antioxidants (e.g., butylated hydroxytoluene) during sample preparation and using inert atmospheres .

Q. What is the biochemical role of this compound in steroidogenesis?

- Pathway Context : It is proposed as an intermediate in the conversion of cholesterol to pregnenolone. Enzymatic studies suggest cytochrome P-450 enzymes catalyze the formation of this compound from cholesterol, which is subsequently hydrolyzed to 20,22-dihydroxycholesterol before cleavage to pregnenolone .

- Experimental Confirmation : Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation during enzymatic reactions .

Advanced Research Questions

Q. How can contradictory findings about this compound’s role as an essential intermediate be resolved?

- Data Analysis : Compare results from in vitro enzymatic assays (e.g., mitochondrial preparations) vs. in vivo knockout models. For example, studies showing accumulation of this compound in reaction media support its role , while genetic ablation of specific P-450 enzymes may bypass this step .

- Critical Factors : Differences in experimental systems (cell lines, species) and analytical sensitivity (e.g., detection limits for trace intermediates) may explain discrepancies .

Q. What are the regulatory effects of this compound on cholesterol homeostasis, and how can these be mechanistically studied?

- Experimental Design :

- Ligand-Receptor Assays : Test binding affinity to nuclear receptors (e.g., LXRα/β) using fluorescence polarization .

- Gene Expression Profiling : Quantify changes in HMG-CoA reductase or LDL receptor mRNA levels via qPCR in hepatocyte models .

Q. What are the challenges in quantifying endogenous this compound levels, and how can they be mitigated?

- Technical Limitations : Physiological concentrations (~0.01–0.1 µM) are dwarfed by cholesterol (~5,000 µM), requiring selective extraction (e.g., solid-phase extraction) and derivatization (e.g., trimethylsilylation) for MS detection .

- Artifact Prevention : Include negative controls (e.g., samples without enzymatic activity) to identify autoxidation products .

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (solvents, catalysts) and analytical parameters (column type, gradient) in supplementary materials .

- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including statistical power analysis and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.